PTGR2-IN-1 is classified as a small molecule inhibitor specifically designed to inhibit the activity of Prostaglandin Reductase 2. The enzyme itself is involved in the reduction of 15-keto-prostaglandin E2 to 13,14-dihydro-15-keto-prostaglandin E2, a critical step in the catabolism of prostaglandins that can influence various physiological and pathological processes, including inflammation and tumor progression .
The synthesis of PTGR2-IN-1 typically involves several key steps that may include:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and selectivity during synthesis.
The molecular structure of PTGR2-IN-1 can be analyzed through various techniques:
The compound’s structure typically features functional groups that facilitate its binding to Prostaglandin Reductase 2, enhancing its inhibitory effects.
PTGR2-IN-1 engages in several chemical reactions relevant to its mechanism of action:
The kinetics of these reactions can be studied using enzyme assays where varying concentrations of PTGR2-IN-1 are used to determine inhibition constants.
The mechanism of action for PTGR2-IN-1 primarily revolves around its ability to inhibit Prostaglandin Reductase 2. By blocking this enzyme:
This dual effect results in enhanced cell death and reduced tumor growth, making PTGR2-IN-1 a promising candidate for cancer therapy.
The physical and chemical properties of PTGR2-IN-1 include:
These properties are crucial for formulation development and ensuring effective delivery within biological systems.
PTGR2-IN-1 has several potential applications:
PTGR2 (prostaglandin reductase 2) is a member of the medium-chain dehydrogenase/reductase (MDR) superfamily, encoded by the PTGR2 gene located at human chromosome 14q24.3. This 345-amino-acid enzyme catalyzes the NADPH-dependent reduction of the α,β-unsaturated ketone in 15-keto prostaglandin E2 (15-keto-PGE2), producing 13,14-dihydro-15-keto-PGE2. This reaction constitutes a key step in the terminal inactivation of prostaglandins [1] [2]. PTGR2 exhibits ubiquitous tissue expression, with highest levels observed in the heart (RPKM 10.6) and thyroid (RPKM 9.3). Structural analyses reveal a conserved Rossmann-fold domain for NADPH binding and a catalytic triad centered around Tyr64 and Tyr259 residues, which are critical for proton transfer during reduction [1] [2]. The enzyme operates as a homodimer or homotrimer in cellular environments, primarily localizing to the cytoplasm where it interfaces with prostaglandin metabolic pathways [1].
Table 1: Biochemical Characteristics of PTGR2
Property | Characterization |
---|---|
Gene Location | 14q24.3 |
Protein Length | 345 amino acids (isoform 1) |
Enzyme Class | Medium-chain dehydrogenase/reductase (MDR) |
Subcellular Localization | Cytoplasm |
Tissue Expression | Ubiquitous (Highest: Heart, Thyroid) |
Conserved Motifs | Rossmann fold (NADPH binding), Catalytic Tyr64/Tyr259 |
The catalytic mechanism of PTGR2 involves a precisely orchestrated hydride transfer reaction:
This reaction irreversibly inactivates 15-keto-PGE2, a bioactive lipid mediator with significant physiological roles. The efficiency of this reduction is demonstrated by PTGR2's capacity to convert >99% of 15-keto-PGE2 within minutes under physiological conditions [5] [8].
PTGR2-IN-1 (CAS 349093-44-3) is a small-molecule inhibitor with the chemical structure C₁₉H₂₂N₂O₂ (MW: 310.39 g/mol). It exhibits potent and selective inhibition of PTGR2 through a competitive mechanism:
Mechanism of Inhibition:
Quantitative Inhibition Profile:
Table 2: Inhibitory Profile of PTGR2-IN-1
Parameter | Value | Experimental Context |
---|---|---|
IC50 | 0.7 μM | Recombinant human PTGR2 |
Ki | 0.28 μM | Competitive binding assays |
Selectivity Index | >20-fold vs. related enzymes | Reductase enzyme panel screening |
Cellular IC50 | 500 nM (80% inhibition) | Endogenous PTGR2 in HEK293T cells |
Solubility | 100 mg/mL in DMSO | Chemical stability studies |
PTGR2 inhibition elevates cellular 15-keto-PGE2 concentrations, which directly modulates peroxisome proliferator-activated receptor gamma (PPARγ) signaling:
PPARγ Activation Mechanism:
Functional Consequences:
This pathway positions PTGR2 inhibition as a novel strategy to modulate PPARγ activity without the adipogenic side effects of synthetic ligands like thiazolidinediones [7] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: